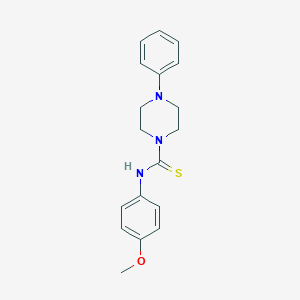

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

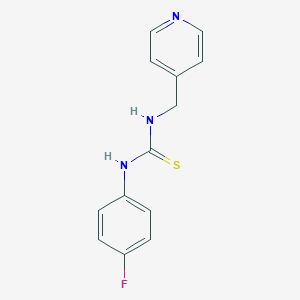

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, also known as p-Acetanisidide , is a chemical compound with the molecular formula C₁₅H₁₅NO₃ . It falls under the category of carbothioamides and exhibits interesting pharmacological properties . The compound’s structure consists of a piperazine ring substituted with phenyl and methoxyphenyl groups.

Synthesis Analysis

The synthesis of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide involves several steps. One common approach is the reaction of 4-methoxyaniline (p-anisidine) with benzoyl chloride to form N-(4-methoxyphenyl)acetamide . Subsequently, the acetamide undergoes cyclization with thionyl chloride to yield the desired carbothioamide compound .

Molecular Structure Analysis

The molecular structure of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide comprises a piperazine ring with substituents. The methoxyphenyl group at one end and the phenyl group at the other contribute to its overall shape and reactivity. The presence of the carbonyl sulfur (thioamide) group is crucial for its biological activity .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial and Hypoglycemic Activities

A series of adamantane-isothiourea hybrid derivatives, including N-(adamantan-1-yl)-4-phenylpiperazine-1-carbothioamide, demonstrated potent broad-spectrum antibacterial activity against certain strains of pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Additionally, some compounds in this series showed significant hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential therapeutic applications for managing diabetes and infections (Al-Wahaibi et al., 2017).

Antimicrobial Properties

The synthesis of eperezolid-like molecules, including derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide, has shown high anti-Mycobacterium smegmatis activity. These findings highlight the potential of such compounds in developing new antimicrobial agents, especially against mycobacterial infections (Yolal et al., 2012).

Corrosion Inhibition

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide derivatives have been explored as corrosion inhibitors for steel in acidic environments. Their effectiveness in protecting steel from corrosion suggests applications in industrial processes where metal preservation is crucial (About et al., 2020).

Colorectal Cancer Chemotherapy

Polymethoxylated derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide have been investigated for their potential as chemotherapeutic agents against colorectal cancers. These compounds showed significant cytotoxicity against cancer cells, indicating their potential in cancer treatment regimens (Shin et al., 2016).

Analytical Chemistry Applications

Derivatives of N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide have been synthesized for use as derivatization reagents in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). These reagents enhance the ionization efficiency of carboxylic acids, improving their detection and quantification in analytical studies (Inoda et al., 2011).

properties

IUPAC Name |

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-22-17-9-7-15(8-10-17)19-18(23)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJKDOKKDKCCESN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-4-phenylpiperazine-1-carbothioamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]-4-methylbenzoic acid](/img/structure/B452719.png)

![N-(2-chlorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B452723.png)

![Ethyl 4-(4-methoxyphenyl)-5-methyl-2-{[(phenylsulfanyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B452726.png)

![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B452727.png)

![Ethyl 2-{[(4-bromophenyl)acetyl]amino}-4-(3,4-dimethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B452730.png)

![methyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452731.png)

![ethyl 6-amino-4-{5-[(4-bromophenoxy)methyl]-2,4-dimethylphenyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B452732.png)

![1-[4-(Benzyloxy)phenyl]-4-(3,4,5-triethoxybenzoyl)piperazine](/img/structure/B452737.png)

![N-(4-chlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B452738.png)

![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-ethylhexanamide](/img/structure/B452740.png)